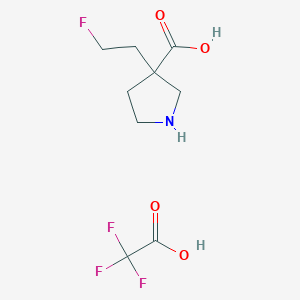

3-(2-Fluoroethyl)pyrrolidine-3-carboxylic acid;2,2,2-trifluoroacetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of this compound involves several steps. One approach is the organocatalytic enantioselective Michael addition reaction of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes . Further details on the synthetic strategies and reaction conditions can be found in relevant literature.

Scientific Research Applications

Organocatalytic Conjugate Addition

A study by Chowdhury and Ghosh (2009) demonstrated the use of (S)-N-(2-pyrrolidinylmethyl)pyrrolidine/trifluoroacetic acid combination as a catalyst for the direct addition of alkyl methyl ketones to beta-dimethyl(phenyl)silylmethylene malonate. This process achieved high yield and excellent regio- and enantioselectivity, highlighting the role of the silyl group in regioselection and substrate reactivity (Chowdhury & Ghosh, 2009).

Influenza Neuraminidase Inhibitors

Wang et al. (2001) discovered a potent inhibitor of influenza neuraminidase containing a pyrrolidine core, described as (+/-)-(2S,3R,4R)-2-(trifluoroacetamido)methyl-3-amino-1-(N'-ethyl-N'-isopropylcarbamyl)pyrrolidine-4-carboxylic acid. The study provided insights into efficient syntheses and the structural analysis of inhibitors, contributing to the development of antiviral drugs (Wang et al., 2001).

Asymmetric Intramolecular Aldol Reaction

The trifluoroacetic acid salt of 2-(pyrrolidinylmethyl)pyrrolidine was used effectively as an organocatalyst in an asymmetric intramolecular aldol reaction by Hayashi et al. (2007). This process afforded bicyclo[4.3.0]nonane derivatives with high enantioselectivity, showcasing a rare combination of aldehyde as a nucleophile and ketone as an electrophile (Hayashi et al., 2007).

Ketone Synthesis from Carboxylic Acids

Keumi et al. (1988) found that 2-(trifluoromethylsulfonyloxy)pyridine (TFOP) in trifluoroacetic acid could intermolecularly dehydrate from benzoic acid and aromatic hydrocarbons to give corresponding benzophenones in high yield. This study adds to the knowledge of ketone synthesis, providing a method for acylation procedures (Keumi et al., 1988).

Selective Al(3+) Sensor

A pyrrolidine constrained bipyridyl-dansyl conjugate synthesized through click chemistry by Maity and Govindaraju (2010) served as a selective ratiometric and colorimetric chemosensor for Al(3+), based on internal charge transfer. This innovation has implications for environmental monitoring and analytical chemistry (Maity & Govindaraju, 2010).

Mechanism of Action

Target of action

Compounds like “3-(2-Fluoroethyl)pyrrolidine-3-carboxylic acid;2,2,2-trifluoroacetic acid” often target specific proteins or enzymes in the body. The exact target would depend on the specific structure of the compound and its chemical properties .

Mode of action

Once the compound binds to its target, it can alter the target’s function. This could involve inhibiting an enzyme, activating a receptor, or modulating a signaling pathway .

Biochemical pathways

The compound’s interaction with its target can affect various biochemical pathways. For example, if the compound inhibits an enzyme, it could disrupt a metabolic pathway, leading to changes in the production of certain molecules .

Pharmacokinetics

The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties would determine its bioavailability. Factors such as the compound’s solubility, stability, and molecular size can influence these properties .

Result of action

The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. This could range from changes in cell signaling to alterations in cell growth or survival .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .

Properties

IUPAC Name |

3-(2-fluoroethyl)pyrrolidine-3-carboxylic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12FNO2.C2HF3O2/c8-3-1-7(6(10)11)2-4-9-5-7;3-2(4,5)1(6)7/h9H,1-5H2,(H,10,11);(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSASDWBQIMZXIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

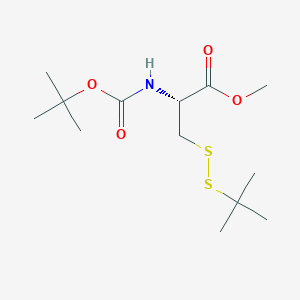

Canonical SMILES |

C1CNCC1(CCF)C(=O)O.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13F4NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide](/img/structure/B2716344.png)

![1-allyl-4-(1-(4-methylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2716345.png)

![2-[5-(2-Chloroacetyl)thiophen-2-yl]acetamide](/img/structure/B2716350.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorophenyl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2716355.png)

![Lithium;2-[(6-oxopyrimidin-1-yl)methyl]prop-2-enoate](/img/structure/B2716357.png)

![4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[(3-methylphenoxy)acetyl]piperidine](/img/structure/B2716363.png)

![2-(4-methoxyphenyl)-5-((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2716366.png)